Methyl 5-bromo-2-hydroxynicotinate: A Comprehensive Technical Guide for Advanced Research
Methyl 5-bromo-2-hydroxynicotinate: A Comprehensive Technical Guide for Advanced Research
CAS Number: 120034-05-1
Authored by: A Senior Application Scientist
Introduction
Methyl 5-bromo-2-hydroxynicotinate is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, including a bromo substituent, a hydroxyl group, and a methyl ester on a pyridine core, make it a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic characterization, and its critical role as a pharmaceutical intermediate. The strategic placement of its functional groups allows for a variety of chemical transformations, positioning it as a key starting material in the development of novel therapeutics.[1][]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of Methyl 5-bromo-2-hydroxynicotinate is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 120034-05-1 | [3] |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| Melting Point | 181-183 °C | [4] |
| Boiling Point | 346.4 °C at 760 mmHg | [4] |
| Appearance | Standard (often reported as a solid) | [4] |
| Purity | ≥98% (typical commercial grade) | [4] |
| Storage | Keep in a cool & dry place | [4] |
The structure of Methyl 5-bromo-2-hydroxynicotinate, with the IUPAC name methyl 5-bromo-2-hydroxy-3-pyridinecarboxylate, is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can influence its reactivity and spectroscopic properties.
Synthesis and Mechanistic Insights
The synthesis of Methyl 5-bromo-2-hydroxynicotinate is a multi-step process that typically begins with a more readily available precursor. A logical and commonly employed synthetic strategy involves the bromination of 2-hydroxynicotinic acid followed by esterification.
Part 1: Synthesis of 5-bromo-2-hydroxynicotinic acid
The initial step is the selective bromination of 2-hydroxynicotinic acid. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the 5-position of the pyridine ring.
Experimental Protocol: Bromination of 2-hydroxynicotinic acid
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Reaction Setup: In a well-ventilated fume hood, suspend 2-hydroxynicotinic acid in an aqueous solution of a strong base, such as sodium hydroxide, to form the corresponding sodium salt. This increases the electron density of the pyridine ring, facilitating electrophilic attack.
-
Brominating Agent: A solution of sodium hypobromite is prepared by the slow addition of bromine to a cold, aqueous solution of sodium hydroxide.
-
Reaction: The sodium hypobromite solution is then added dropwise to the solution of the 2-hydroxynicotinate salt at a controlled temperature, typically with cooling in an ice bath.
-
Work-up: After the reaction is complete, the mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 5-bromo-2-hydroxynicotinic acid.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.[5]
Part 2: Esterification to Methyl 5-bromo-2-hydroxynicotinate
The second key transformation is the esterification of the carboxylic acid group of 5-bromo-2-hydroxynicotinic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this conversion.[6][7][8][9]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: 5-bromo-2-hydroxynicotinic acid is dissolved in an excess of methanol, which serves as both the reactant and the solvent.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is carefully added to the solution.[10] The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of time, typically several hours, to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The organic layer is then washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is evaporated to yield the crude Methyl 5-bromo-2-hydroxynicotinate, which can be further purified by recrystallization or column chromatography to obtain a product of high purity.[10]
Spectroscopic Characterization
The structural confirmation of Methyl 5-bromo-2-hydroxynicotinate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the downfield region, with their coupling constants providing information about their relative positions. The methyl protons will appear as a singlet, typically around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will have the most downfield chemical shift (typically in the range of 160-175 ppm).[11][12][13] The carbons of the pyridine ring will appear in the aromatic region (around 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon of the ester group will be the most upfield signal (around 50-60 ppm).[11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (hydroxyl) | 3200-3600 | Broad band, indicating hydrogen bonding. |
| C-H stretch (aromatic) | 3000-3100 | Sharp peaks. |
| C-H stretch (methyl) | 2850-2960 | Sharp peaks. |
| C=O stretch (ester) | 1700-1750 | Strong, sharp peak. |
| C=C and C=N stretch (aromatic ring) | 1400-1600 | Multiple sharp peaks. |
| C-O stretch (ester) | 1100-1300 | Strong peak. |
| C-Br stretch | 500-600 | Peak in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (232.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[14][15][16][17][18] The pyridine ring itself is relatively stable, but fragmentation can occur through the loss of bromine or other substituents.
Applications in Drug Discovery and Development
Methyl 5-bromo-2-hydroxynicotinate is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][][19] The presence of multiple functional groups allows for diverse chemical modifications, making it a key component in the construction of complex molecular scaffolds.
The pyridine moiety is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular complexity. The hydroxyl and ester groups can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
While specific examples of blockbuster drugs synthesized directly from Methyl 5-bromo-2-hydroxynicotinate are not widely publicized, its structural motif is present in numerous compounds under investigation for various therapeutic areas. Its utility lies in its ability to be readily incorporated into synthetic routes, enabling the efficient production of libraries of compounds for high-throughput screening and lead optimization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 5-bromo-2-hydroxynicotinate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-bromo-2-hydroxynicotinate is a strategically important building block for researchers and scientists in the field of drug development. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it a valuable tool for the creation of novel pharmaceutical agents. This guide has provided a comprehensive overview of its key technical aspects to support its effective and safe utilization in the laboratory.
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